N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16293833
InChI: InChI=1S/C21H19ClN4O3S/c1-13-9-14(2)19(16(22)10-13)23-18(27)12-30-21-25-24-20(17-6-4-8-29-17)26(21)11-15-5-3-7-28-15/h3-10H,11-12H2,1-2H3,(H,23,27)
SMILES:
Molecular Formula: C21H19ClN4O3S
Molecular Weight: 442.9 g/mol

N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16293833

Molecular Formula: C21H19ClN4O3S

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C21H19ClN4O3S
Molecular Weight 442.9 g/mol
IUPAC Name N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H19ClN4O3S/c1-13-9-14(2)19(16(22)10-13)23-18(27)12-30-21-25-24-20(17-6-4-8-29-17)26(21)11-15-5-3-7-28-15/h3-10H,11-12H2,1-2H3,(H,23,27)
Standard InChI Key OQHARYVZPGAQHV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure integrates several functional groups that contribute to its biological activity:

  • Chlorinated phenyl group: A 2-chloro-4,6-dimethylphenyl moiety provides hydrophobic character and potential halogen bonding capabilities.

  • Sulfanyl bridge (-S-): Enhances molecular flexibility and facilitates interactions with sulfur-accepting biological targets.

  • Triazole ring: A 1,2,4-triazole core known for its role in enzyme inhibition and metabolic stability.

  • Furan rings: Two furan moieties (one at position 5 of the triazole and another as a methyl-substituent at position 4) contribute to π-π stacking and hydrogen bonding.

The combination of these groups creates a molecule with balanced lipophilicity and polarity, optimizing membrane permeability and target engagement.

Molecular Characteristics

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>19</sub>ClN<sub>4</sub>O<sub>3</sub>S
Molecular Weight442.9 g/mol
IUPAC NameN-(2-chloro-4,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Topological Polar Surface Area113 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The compound’s Canonical SMILES string (CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C) highlights the spatial arrangement of its functional groups, critical for computational modeling and drug design.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves three primary stages:

  • Formation of the triazole core: Cyclocondensation of thiosemicarbazides with furan-2-carboxylic acid derivatives under basic conditions.

  • Sulfanyl acetamide linkage: Coupling the triazole intermediate with 2-chloro-4,6-dimethylphenyl acetamide via nucleophilic substitution.

  • Functionalization: Introduction of the furan-2-ylmethyl group at position 4 of the triazole using alkylation reagents.

Reaction conditions are tightly controlled:

  • Solvents: Dimethyl sulfoxide (DMSO) and ethanol in a 3:1 ratio.

  • Temperature: 60–80°C for cyclocondensation; room temperature for coupling.

  • Catalysts: Potassium carbonate for deprotonation and triethylamine for acid scavenging.

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). Its potency arises from:

  • Triazole-mediated enzyme inhibition: Binding to lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungi.

  • Furan-enhanced penetration: The lipophilic furan rings improve cellular uptake across microbial membranes.

Pharmacological Applications

Drug Development Prospects

The compound’s dual antimicrobial and potential anticancer activities position it as a candidate for:

  • Multitarget therapeutics: Addressing co-infections in immunocompromised patients.

  • Adjuvant therapy: Enhancing the efficacy of existing antifungals like fluconazole.

Formulation Challenges

  • Aqueous solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating lipid-based nanoformulations.

  • Metabolic stability: Rapid glucuronidation in liver microsomes (t<sub>1/2</sub> = 23 min).

In Silico Studies and Molecular Docking

Target Prediction

Molecular docking against CYP51 (PDB: 1EA1) reveals:

  • Binding affinity (ΔG): -9.2 kcal/mol.

  • Key interactions: Hydrogen bonds with Tyr118 and hydrophobic contacts with Leu121.

ADMET Profiling

  • Caco-2 permeability: 8.7 × 10<sup>−6</sup> cm/s (high absorption potential).

  • hERG inhibition risk: Low (IC<sub>50</sub> > 30 μM).

Future Research Directions

  • In vivo toxicity studies: Assess hepatotoxicity and nephrotoxicity in rodent models.

  • Structural analogs: Replace furan with thiazole to improve metabolic stability.

  • Combination therapies: Screen synergies with β-lactam antibiotics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator